Cas no 101-88-2 (Acetamide, 2-amino-N-(4-chlorophenyl)-)

2-Amino-N-(4-chlorophenyl)acetamide is a substituted acetamide derivative featuring both an amino group and a 4-chlorophenyl moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic compounds and bioactive molecules. The presence of the electron-withdrawing chloro group enhances its utility in nucleophilic substitution reactions, while the amino group offers potential for further functionalization. Its well-defined structure and stability make it suitable for applications in medicinal chemistry, including the development of antimicrobial or antitumor agents. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
Acetamide, 2-amino-N-(4-chlorophenyl)- structure
101-88-2 structure
Product Name:Acetamide, 2-amino-N-(4-chlorophenyl)-
CAS No:101-88-2
MF:C8H9ClN2O
MW:184.62286067009
CID:1131315
PubChem ID:10583657
Update Time:2025-05-19

Acetamide, 2-amino-N-(4-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-amino-N-(4-chlorophenyl)-
    • N-(4-Chlorophenyl)glycinamide
    • 2-amino-N-(4-chloro-phenyl)-acetamide
    • YIHYLHDNACLWOX-UHFFFAOYSA-N
    • 101-88-2
    • SCHEMBL2475631
    • AKOS000190377
    • 2-amino-N-(4-chlorophenyl)acetamide
    • EN300-58600
    • Inchi: 1S/C8H9ClN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)
    • InChI Key: YIHYLHDNACLWOX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(CN)=O

Computed Properties

  • Exact Mass: 184.04047
  • Monoisotopic Mass: 184.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12
  • LogP: 2.01050

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Additional information on Acetamide, 2-amino-N-(4-chlorophenyl)-

Acetamide, 2-amino-N-(4-chlorophenyl)-: Chemical Profile and Recent Applications

Acetamide, 2-amino-N-(4-chlorophenyl)- (CAS No. 101-88-2) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its molecular structure containing an acetamide group and a 4-chlorophenyl substituent, has garnered considerable attention due to its versatile applications in synthetic chemistry and drug development.

The chemical structure of Acetamide, 2-amino-N-(4-chlorophenyl)- consists of an acetamide moiety linked to a 4-chlorophenyl ring. This configuration imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of the amino group and the chloro substituent on the phenyl ring enhances its utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

In recent years, Acetamide, 2-amino-N-(4-chlorophenyl)- has been extensively studied for its potential in the synthesis of bioactive compounds. One notable area of research involves its use as a precursor in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The compound's ability to serve as a scaffold for designing molecules that interact with specific enzymatic targets has made it a focal point in drug discovery efforts.

Moreover, the derivatives of Acetamide, 2-amino-N-(4-chlorophenyl)- have been explored for their antimicrobial properties. Studies have demonstrated that modifications to the acetamide group and the chlorophenyl ring can lead to compounds with enhanced activity against resistant bacterial strains. This has opened up new avenues for developing antibiotics that address the growing challenge of antibiotic resistance.

The compound's role in material science is also noteworthy. Researchers have utilized Acetamide, 2-amino-N-(4-chlorophenyl)- as a building block for creating advanced polymers and coatings. These materials exhibit improved thermal stability and mechanical strength, making them suitable for high-performance applications in industries such as aerospace and automotive manufacturing.

The synthesis of Acetamide, 2-amino-N-(4-chlorophenyl)- typically involves multi-step organic reactions, including nucleophilic substitution and condensation reactions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. These methodologies often incorporate green chemistry principles to minimize waste and energy consumption.

In terms of pharmacological applications, Acetamide, 2-amino-N-(4-chlorophenyl)- has been investigated for its potential role in central nervous system (CNS) disorders. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier is a critical factor in their efficacy as CNS therapeutics.

The compound's chemical properties also make it suitable for use in agrochemical formulations. Researchers have explored its potential as a precursor for developing herbicides and pesticides with improved selectivity and lower environmental impact. By leveraging the reactivity of the acetamide group and the chlorophenyl moiety, novel agrochemicals can be designed to target specific pests while minimizing harm to beneficial organisms.

The regulatory landscape surrounding Acetamide, 2-amino-N-(4-chlorophenyl)- is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory bodies ensure that all applications involving this compound adhere to safety and efficacy standards. Compliance with these regulations is essential for ensuring that pharmaceutical products derived from this compound are safe for human use.

In conclusion, Acetamide, 2-amino-N-(4-chlorophenyl)- (CAS No. 101-88-2) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique chemical structure and reactivity make it a valuable tool for researchers seeking to develop novel therapeutic agents, advanced materials, and environmentally friendly agrochemicals. As research continues to uncover new possibilities for this compound, its significance in various scientific disciplines is likely to grow even further.

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